![molecular formula C18H21NO3 B269360 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide](/img/structure/B269360.png)
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide, also known as EEMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide is not fully understood. However, it has been suggested that 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and repair. Furthermore, 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to increase the expression of heat shock proteins (HSPs), which play a protective role against cellular stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-inflammatory and analgesic effects in vitro and in vivo. However, 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been thoroughly investigated.
Zukünftige Richtungen
There are several future directions for research on 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide. One potential area of research is the development of more potent and selective 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide analogs that exhibit improved therapeutic properties. Another area of research is the investigation of the potential side effects and toxicity of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide and its potential applications in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Conclusion
In conclusion, 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and its mechanism of action is thought to involve the inhibition of NF-κB activation and the activation of the AMPK pathway. Further research is needed to fully understand the potential of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide as a therapeutic agent and to develop more potent and selective analogs.
Synthesemethoden
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Eigenschaften
Produktname |
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide |
---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-3-21-12-13-22-17-7-5-4-6-16(17)18(20)19-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
PQMJAUAXXCXVNL-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.